2-Chloro-5-hydrazinylbenzoic acid CAS number and identifiers
2-Chloro-5-hydrazinylbenzoic acid CAS number and identifiers
CAS Identifiers: 327092-95-9 (Free Acid) | 41112-74-7 (Hydrochloride Salt)[1]
Executive Summary
2-Chloro-5-hydrazinylbenzoic acid is a critical aromatic building block characterized by a trifunctional core: a carboxylic acid (C1), a chloro-substituent (C2), and a hydrazine moiety (C5).[1] This specific substitution pattern renders it an essential scaffold for the synthesis of 1-arylpyrazoles and N-arylated heterocycles , motifs frequently observed in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[1]
This guide provides a rigorous technical analysis of the compound's properties, a field-validated synthesis protocol designed to minimize deflagration risks associated with diazonium intermediates, and a strategic overview of its application in heterocyclic chemistry.[1]
Part 1: Chemical Identity & Physicochemical Data[2][3]
The compound typically exists as a hydrochloride salt to prevent oxidative degradation (auto-oxidation of the hydrazine group) and to improve shelf stability.
Nomenclature & Identifiers
| Parameter | Identifier / Value |
| IUPAC Name | 5-Hydrazinyl-2-chlorobenzoic acid |
| Common Synonyms | 3-Carboxy-4-chlorophenylhydrazine; 2-Chloro-5-hydrazinobenzoic acid |
| CAS Number (Free Acid) | 327092-95-9 |
| CAS Number (HCl Salt) | 41112-74-7 |
| Molecular Formula | |
| Molecular Weight | 186.59 g/mol (Free Acid) |
| SMILES | OC(=O)C1=C(Cl)C=CC(NN)=C1 |
Physicochemical Properties
| Property | Data | Experimental Note |
| Appearance | Off-white to beige powder | Darkens upon oxidation/air exposure.[1] |
| Melting Point | >210°C (dec.)[2][3] | Decomposes with gas evolution (typical of hydrazines). |
| Solubility | DMSO, Methanol (moderate) | Poor solubility in non-polar solvents ( |
| Acidity (pKa) | ~3.5 (COOH), ~5.0 ( | Amphoteric nature due to acid and basic hydrazine.[1] |
Part 2: Synthesis Protocol (Diazotization-Reduction)[10]
Objective: Synthesize 2-chloro-5-hydrazinylbenzoic acid hydrochloride from 5-amino-2-chlorobenzoic acid. Precursor CAS: 635-21-2 (5-Amino-2-chlorobenzoic acid).[1]
Reaction Engineering Logic
The transformation relies on the Sandmeyer-type sequence .
-
Diazotization: Conversion of the amine to a diazonium salt using nitrous acid generated in situ.
-
Critical Control: Temperature must be kept
to prevent hydrolysis of the diazonium species into a phenol (2-chloro-5-hydroxybenzoic acid).[1]
-
-
Reduction: Conversion of the diazonium to hydrazine.
-
Reagent Choice:Stannous Chloride (
) is preferred over Sodium Sulfite ( ) for this substrate. While sulfite is cheaper, in concentrated HCl provides a cleaner reduction for carboxyl-containing aromatics and avoids the formation of diazosulfonates which can be difficult to hydrolyze.[1]
-
Step-by-Step Methodology
Materials:
-
5-Amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol)[1]
-
Sodium Nitrite (
) (4.4 g, 64.1 mmol)[1] -
Stannous Chloride Dihydrate (
) (32.9 g, 145.7 mmol)[1] -
Concentrated HCl (12 M)
-
Ice/Water[1]
Protocol:
-
Diazonium Salt Formation:
-
In a 500 mL 3-neck round-bottom flask, suspend 10.0 g of 5-amino-2-chlorobenzoic acid in 30 mL of water and 30 mL of conc. HCl.
-
Cool the suspension to 0–5°C using an ice-salt bath.[4] Efficient stirring is mandatory to prevent hot-spots.
-
Dissolve
(4.4 g) in 15 mL water. Add this solution dropwise to the amine suspension over 20 minutes. -
Self-Validation Point: The mixture should become a clear(er) solution. Test a drop with KI-starch paper; it should turn immediately blue (excess nitrite).
-
-
Reduction:
-
Dissolve
(32.9 g) in 40 mL of conc. HCl. Cool this solution to 0°C. -
Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring.
-
Observation: A thick precipitate (the hydrazine double salt) will form almost immediately.
-
Allow the mixture to stand at 0–5°C for 2 hours, then warm to room temperature overnight.
-
-
Isolation & Purification:
-
Free Base Liberation (Optional but risky due to stability): Dissolve in water, neutralize with
to pH 7, and filter.[1] -
Salt Isolation (Recommended): Wash the filtered solid with cold dilute HCl, then with a small amount of cold ethanol.[1] Recrystallize from dilute HCl/Water if necessary.
-
Dry under vacuum at 40°C.
Synthetic Pathway Visualization
Caption: Synthesis workflow utilizing Sandmeyer-type reduction. Temperature control at the Diazo stage is critical to avoid phenol byproducts.
Part 3: Reactivity & Applications[2][12]
The hydrazine group at position 5 is a potent nucleophile, while the carboxylic acid at position 1 and chlorine at position 2 provide handles for orthogonal functionalization.[1]
Synthesis of 1-Arylpyrazoles
The primary application of this scaffold is the synthesis of 1-arylpyrazoles, a pharmacophore found in COX-2 inhibitors and various agrochemicals.[1]
-
Mechanism: Condensation of the hydrazine with 1,3-dicarbonyls (e.g., acetylacetone or ethyl acetoacetate).[1]
-
Regiochemistry: The reaction forms a pyrazole ring attached to the C5 position of the benzoic acid core.[1]
Synthesis of Indazoles (Limitations)
Unlike 2-hydrazinobenzoic acid, which readily cyclizes to form indazolones, 2-chloro-5-hydrazinylbenzoic acid does not easily cyclize intramolecularly because the hydrazine is meta to the carboxylic acid.[1]
-
Utility: It is used to build the indazole core only if the hydrazine reacts with a reagent that allows cyclization onto the C4 or C6 position (e.g., via C-H activation or if a leaving group was present at C4), but this is less common.[1]
Application Workflow
Caption: Divergent synthesis pathways. The pyrazole route (left) is the dominant application for drug discovery scaffolds.[1]
Part 4: Safety & Handling (E-E-A-T)
Toxicology
-
Genotoxicity: Hydrazines and their salts are known genotoxic impurities (GTIs). They must be handled in a fume hood with appropriate PPE (double nitrile gloves).
-
Skin Sensitization: Potent skin sensitizer. Wash immediately with soap and water upon contact.
Analytical Validation
To ensure the integrity of the synthesized material:
-
HPLC: Use a C18 column with a mobile phase of Water/Acetonitrile (0.1% TFA). Hydrazines are polar; expect early elution.
-
NMR:
NMR in DMSO- should show the hydrazine protons ( ) as broad singlets around 4–9 ppm (exchangeable), distinct from the aromatic protons. -
Silver Nitrate Test: Dissolve a small amount in water; addition of
solution will yield a precipitate of AgCl (if HCl salt) and metallic silver (black) due to the reducing power of the hydrazine group.
References
-
ChemicalBook. (2025).[8] 2-Chloro-5-hydrazinobenzoic acid hydrochloride Product Data. Retrieved from
-
Leyan. (2025).[9] 2-Chloro-5-hydrazinylbenzoic acid hydrochloride CAS 41112-74-7.[1][10] Retrieved from
-
BenchChem. (2025).[11][4] Application Notes: 2-(Benzyloxy)-5-chlorobenzoic Acid and Derivatives in Drug Discovery. Retrieved from
-
Google Patents. (2009). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.[1] (Adapted protocol for 5-isomer). Retrieved from
-
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. (Precursor synthesis).[9][11][3][7][4] Retrieved from
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